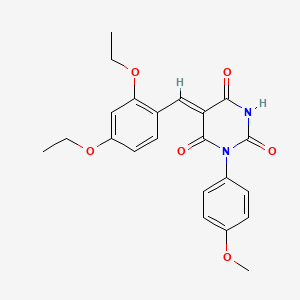![molecular formula C19H25N5O B5985623 (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5985623.png)
(3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It was first synthesized by Pfizer in the early 2000s and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
(3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol binds selectively to α7 nAChRs, which are widely expressed in the central nervous system. Activation of these receptors leads to the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate, which play important roles in learning, memory, and attention. (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol has been shown to enhance the activity of these receptors, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects
(3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also enhances neuroprotective mechanisms such as the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth. Additionally, (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol has been shown to improve cognitive function, reduce anxiety, and enhance social behavior in animal models.
实验室实验的优点和局限性
One of the main advantages of (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol is its selectivity for α7 nAChRs, which allows for more targeted therapeutic effects. It also has a good safety profile and has been well-tolerated in preclinical studies. However, one limitation of (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol is its relatively short half-life, which may limit its efficacy in clinical settings. Additionally, more research is needed to fully understand its potential side effects and long-term safety.
未来方向
There are several future directions for research on (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol. One area of focus is its potential therapeutic applications in Alzheimer's disease, where it has shown promise in preclinical studies. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Additionally, more research is needed to fully understand its mechanism of action and potential side effects in humans. Overall, (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol has the potential to be a valuable therapeutic agent for various neurological and psychiatric disorders, and further research is needed to fully explore its potential.
合成方法
The synthesis of (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol involves several steps, starting with the reaction of 3-pyridinemethanol with 2-pyridylpiperazine to form the intermediate compound. This is then treated with the chiral reagent (S)-(-)-4-benzyl-2-oxazolidinone to obtain the desired enantiomer. Further purification and characterization of the compound are carried out using various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
(3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotective mechanisms in preclinical studies.
属性
IUPAC Name |
(3S,4S)-1-(pyridin-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c25-18-15-22(13-16-4-3-6-20-12-16)14-17(18)23-8-10-24(11-9-23)19-5-1-2-7-21-19/h1-7,12,17-18,25H,8-11,13-15H2/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHPTQQLIOCFHV-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CN(CC2O)CC3=CN=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1[C@H]2CN(C[C@@H]2O)CC3=CN=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5985547.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B5985551.png)
![4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5985555.png)
![N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5985560.png)
![N-[2-(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5985581.png)

![1,2-dihydro-5-acenaphthylenyl[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5985583.png)

amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5985593.png)
![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5985597.png)
![N-cyclopropyl-N'-[2-(4-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5985599.png)
![4-aminobenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5985615.png)
![[5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B5985618.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5985627.png)